7-chloro-N-methylquinolin-4-amine
Overview
Description
7-chloro-N-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9ClN2 . It is also known by other names such as 7-Chloro-N-methyl-4-quinolinamine and 4-(Methylamino)-7-chloroquinoline .
Synthesis Analysis
The synthesis of 7-chloro-N-methylquinolin-4-amine and its derivatives has been achieved through nucleophilic aromatic substitution reactions . The intermediates are treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 7-chloro-N-methylquinolin-4-amine consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 192.64 .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-N-methylquinolin-4-amine include a molecular weight of 192.64 . The compound is solid in form .Scientific Research Applications
Synthesis Applications
Synthesis of Novel Compounds : 7-chloro-N-methylquinolin-4-amine is used as an intermediate in synthesizing a range of novel compounds. For example, it has been used to synthesize secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety, which have shown promising antifungal activity (Kumar et al., 2011). Similarly, it's involved in the synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents (Kumar et al., 2011).
Synthesis of Antimalarial Agents : A notable application is in synthesizing novel 4-aminoquinoline derivatives with potential use in malaria chemotherapy. For example, certain derivatives have shown curative activity against chloroquine-resistant malaria parasites, indicating their importance in drug discovery for malaria treatment (Dola et al., 2016).
Pharmacological Applications
Antiprotozoal Activity : The compound has been a part of the synthesis of derivatives with antiprotozoal activity. These derivatives have shown promising activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, offering potential for treating diseases like malaria and African sleeping sickness (Faist et al., 2017).
Antidepressant and Antifungal Properties : Derivatives of 7-chloro-N-methylquinolin-4-amine have been studied for their antidepressant and antifungal activities. Some compounds synthesized from it have shown significant reduction in immobility time in rats, indicating potential antidepressant effects (Kumar et al., 2011).
Chemical Analysis and Modification
- Structural Analysis and Modification : The compound has been used in studies involving the structural analysis and modification of quinoline derivatives. For example, investigations into the reaction mechanism of CuFL1 with nitric oxide, where FL1 contains a 2-methylquinolin-8-ylamino group, provide insights into the design of faster-reacting probes for chemical analysis (McQuade et al., 2010).
Safety And Hazards
Future Directions
The future directions for 7-chloro-N-methylquinolin-4-amine and its derivatives could involve further exploration of their biological and pharmaceutical activities . The development of new drugs to treat malaria and non-malarial infectious diseases could potentially utilize the amino-quinoline moiety . Additionally, the synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum is an area of ongoing research .
properties
IUPAC Name |
7-chloro-N-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWMUXPAIGYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470709 | |
Record name | 7-chloro-N-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-methylquinolin-4-amine | |
CAS RN |
21875-67-2 | |
Record name | 7-chloro-N-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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